molecular formula C13H11F3N2O B7941482 4-Methyl-5-(2-(trifluoromethoxy)phenyl)pyridin-2-amine

4-Methyl-5-(2-(trifluoromethoxy)phenyl)pyridin-2-amine

Cat. No.: B7941482
M. Wt: 268.23 g/mol
InChI Key: JCEUEARGFQQNQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-(2-(trifluoromethoxy)phenyl)pyridin-2-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled, including the choice of solvent, temperature, and catalyst concentration, to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-(2-(trifluoromethoxy)phenyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-Methyl-5-(2-(trifluoromethoxy)phenyl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-(2-(trifluoromethoxy)phenyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-5-(2-(trifluoromethoxy)phenyl)pyridin-2-amine is unique due to the presence of both the methyl and trifluoromethoxy groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-methyl-5-[2-(trifluoromethoxy)phenyl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O/c1-8-6-12(17)18-7-10(8)9-4-2-3-5-11(9)19-13(14,15)16/h2-7H,1H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEUEARGFQQNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C2=CC=CC=C2OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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